molecular formula C48H72O14 B1276378 Antibiotic C 076A(sub 1b) CAS No. 65195-52-0

Antibiotic C 076A(sub 1b)

Katalognummer: B1276378
CAS-Nummer: 65195-52-0
Molekulargewicht: 873.1 g/mol
InChI-Schlüssel: MNRHCELBXZARFX-NBZUUPJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibiotic C 076A(sub 1b) is a useful research compound. Its molecular formula is C48H72O14 and its molecular weight is 873.1 g/mol. The purity is usually 95%.
The exact mass of the compound Antibiotic C 076A(sub 1b) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Antibiotic C 076A(sub 1b) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibiotic C 076A(sub 1b) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Antibiotic C 076A(sub 1b) is a compound of significant interest due to its potential antimicrobial properties. This article delves into its biological activity, exploring various aspects such as its mechanism of action, efficacy against different bacterial strains, and relevant case studies.

Overview of Antibiotic C 076A(sub 1b)

Antibiotic C 076A(sub 1b) belongs to a class of compounds that exhibit antibacterial activity, particularly against Gram-positive bacteria. The compound's structure and its interaction with bacterial membranes are critical in determining its efficacy.

The primary mechanism through which C 076A(sub 1b) exerts its antibacterial effects involves disruption of the bacterial cell membrane. This disruption can lead to:

  • Cell Lysis : The antibiotic forms pores in the membrane, causing leakage of essential cellular contents.
  • Inhibition of Cell Wall Synthesis : By interfering with the synthesis processes, the antibiotic prevents the bacteria from maintaining structural integrity.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a vital parameter in assessing the potency of antibiotics. For C 076A(sub 1b), studies have shown varying MIC values against different bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus≤32
Escherichia coli≤64
Pseudomonas aeruginosa>128

These results indicate that C 076A(sub 1b) is particularly effective against Staphylococcus aureus, a common pathogen responsible for a range of infections.

Hemolytic Activity

The hemolytic activity of an antibiotic is crucial for understanding its potential toxicity to human cells. For C 076A(sub 1b), the hemolytic concentration (HC50) was determined using porcine red blood cells:

  • HC50 : >100 µg/mL

This suggests that while the compound is effective against bacteria, it exhibits relatively low toxicity towards human erythrocytes, which is favorable for therapeutic applications.

Efficacy in Animal Models

In vivo studies have demonstrated the effectiveness of C 076A(sub 1b) in treating infections caused by Staphylococcus aureus. In a mouse model of skin infection, treatment with C 076A(sub 1b) resulted in:

  • Reduction in Bacterial Load : Significant decrease in colony-forming units (CFUs) compared to untreated controls.
  • Improvement in Clinical Symptoms : Mice treated with the antibiotic showed reduced signs of infection, such as inflammation and ulceration.

Comparative Studies

Comparative studies with other antibiotics have highlighted the relative potency of C 076A(sub 1b). For instance, when tested alongside novobiocin and coumermycin A1:

  • C 076A(sub 1b) demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • It also exhibited a broader spectrum of activity compared to novobiocin, making it a promising candidate for further development.

Research Findings and Conclusions

Recent research has emphasized the importance of structure-activity relationships (SAR) in optimizing the efficacy of compounds like C 076A(sub 1b). Machine learning approaches have been employed to predict the activity based on chemical substructures, leading to insights into modifications that could enhance antibacterial properties while minimizing cytotoxicity.

Key Findings

  • Antibacterial Spectrum : Effective primarily against Gram-positive bacteria.
  • Low Hemolytic Activity : Suggests potential for safe therapeutic use.
  • In Vivo Efficacy : Demonstrated significant reduction in infection severity in animal models.

Future Directions

Continued research on Antibiotic C 076A(sub 1b) should focus on:

  • Mechanistic Studies : Further elucidating the molecular interactions between the antibiotic and bacterial membranes.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • SAR Investigations : Identifying modifications that enhance potency and reduce resistance.

Eigenschaften

IUPAC Name

(10'Z,14'E,16'E)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15-,32-14+/t26?,28?,30-,31-,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHCELBXZARFX-NBZUUPJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)C=CC(C(O7)C(C)C)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-52-0
Record name Avermectin A1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65195-52-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.